molecular formula C17H15N3O4S B2802117 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 2191265-46-8

2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2802117
CAS RN: 2191265-46-8
M. Wt: 357.38
InChI Key: COOWXSWTNNRBBA-UHFFFAOYSA-N
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Description

2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an ideal candidate for use in various scientific experiments. In

Scientific Research Applications

Reactivity and synthesis of chromen derivatives : The reactivity of hydrazonoyl halides has led to the synthesis of complex molecules that incorporate the chromen moiety, similar to 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one. These syntheses contribute to the exploration of chromen derivatives for various biological applications A. Abdelhamid, Hassen M. Abdelaziz, 2007.

Biological Activities

Antimicrobial agents : Synthesis of novel compounds involving 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones has shown potential in developing antimicrobial agents. These compounds, incorporating piperazines and piperidines with a 1,3,5-triazine moiety, have exhibited noteworthy activity against various bacterial and fungal strains, highlighting the therapeutic potential of such chemical frameworks Rahul V. Patel, Amit B. Patel, P. Kumari, K. Chikhalia, 2012.

Antitumor evaluation : Research has also delved into the antitumor properties of certain N-substituted-2-amino-1,3,4-thiadiazoles, which include structural motifs similar to the compound . These studies aim to uncover the potential of such compounds in cancer therapy, with some showing promising cytotoxicity and antioxidant activities W. Hamama, M. Gouda, Marwa H. Badr, H. Zoorob, 2013.

properties

IUPAC Name

2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-13-9-15(24-14-4-2-1-3-12(13)14)16(22)20-7-5-11(6-8-20)23-17-19-18-10-25-17/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOWXSWTNNRBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

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